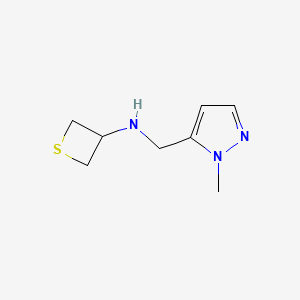
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features both a pyrazole and a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a thietane derivative under specific conditions. One common method includes:
Starting Materials: 1-methyl-1H-pyrazol-5-ylamine and a thietane derivative.
Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at a controlled temperature.
Catalysts and Reagents: Sodium ethoxide (NaOEt) or other strong bases are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The thietane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A precursor in the synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine.
Thietan-3-amine: Another related compound with a thietane ring.
5-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the thietane ring.
Uniqueness
This compound is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C8H13N3S |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
N-[(2-methylpyrazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-8(2-3-10-11)4-9-7-5-12-6-7/h2-3,7,9H,4-6H2,1H3 |
Clé InChI |
KYLZUWFOOOVVEW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















